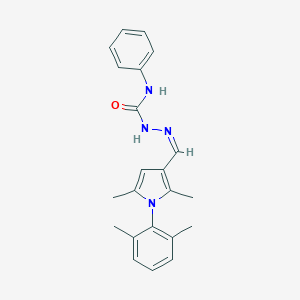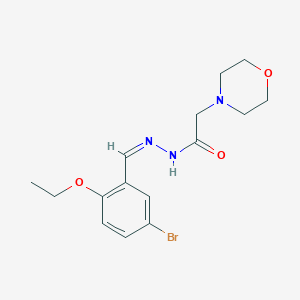![molecular formula C22H17BrN2O4 B302307 N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302307.png)
N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthofuran derivatives have been identified as potential candidates for the development of new drugs due to their diverse pharmacological properties. Among these derivatives, N-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide (BDF) has gained significant attention in recent years.
作用机制
The mechanism of action of N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it has been proposed that N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide modulates various signaling pathways involved in cancer cell growth and survival. N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the expression of proteins involved in cell cycle progression, such as cyclin D1 and CDK4. N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide also activates the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. In addition to its anticancer properties, N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been reported to have antioxidant and anti-inflammatory effects. N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been shown to inhibit the growth of various fungi and bacteria, indicating its potential as an antimicrobial agent.
实验室实验的优点和局限性
One of the major advantages of N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is its low toxicity in normal cells, making it a promising candidate for cancer treatment. N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is also relatively easy to synthesize, and the reaction conditions have been optimized to improve yield. However, N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has poor solubility in water, which can limit its use in in vitro experiments. Additionally, N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
未来方向
Further research is needed to fully understand the mechanism of action of N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide and its potential use in cancer treatment. Future studies should investigate the pharmacokinetics and pharmacodynamics of N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in vivo to determine its efficacy and safety. Additionally, the development of novel formulations to improve the solubility and bioavailability of N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide could increase its potential for clinical use. Finally, the investigation of N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in combination with other anticancer agents could lead to the development of more effective cancer therapies.
合成方法
N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can be synthesized through a multi-step reaction involving the condensation of 3-bromo-4,5-dimethoxybenzaldehyde with 2-naphthol in the presence of a base. The resulting product is then reacted with hydrazine hydrate to obtain N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. The synthesis of N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been optimized, and the yield has been improved by modifying reaction conditions such as temperature, solvent, and reaction time.
科学研究应用
N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. In addition to its anticancer properties, N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been investigated for its anti-inflammatory, antifungal, and antimicrobial activities.
属性
产品名称 |
N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
分子式 |
C22H17BrN2O4 |
分子量 |
453.3 g/mol |
IUPAC 名称 |
N-[(Z)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H17BrN2O4/c1-27-19-10-13(9-17(23)21(19)28-2)12-24-25-22(26)20-11-16-15-6-4-3-5-14(15)7-8-18(16)29-20/h3-12H,1-2H3,(H,25,26)/b24-12- |
InChI 键 |
JTOHPKMEPPQZGI-MSXFZWOLSA-N |
手性 SMILES |
COC1=C(C(=CC(=C1)/C=N\NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br)OC |
SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br)OC |
规范 SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-chloro-3-(5-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302224.png)
![methyl 4-{5-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-2-chlorobenzoate](/img/structure/B302225.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B302228.png)


![Methyl 2-chloro-4-[5-(2-phenylcarbohydrazonoyl)-2-furyl]benzoate](/img/structure/B302237.png)
![N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide](/img/structure/B302239.png)
![N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302241.png)
![Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B302242.png)
![N'-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302243.png)
![N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302244.png)

![N'-{4-chloro-3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302246.png)
![N'-(2-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302247.png)